molecular formula C12H11ClN2S2 B4881400 N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea

N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B4881400
M. Wt: 282.8 g/mol
InChI Key: ANVVIEMRCRWEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea, also known as CTU, is a synthetic chemical compound that has been widely used in scientific research. CTU is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea involves its ability to bind to the active site of the enzymes acetylcholinesterase and butyrylcholinesterase. This binding prevents the enzymes from breaking down acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain. This increase in acetylcholine levels has been found to improve cognitive function and memory.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has been found to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations, and caution should be taken when using it in experiments.

Future Directions

There are several future directions for the use of N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea in scientific research. One area of interest is its potential use in the treatment of Alzheimer's disease. N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has been found to improve cognitive function and memory in animal models, and further research is needed to determine its potential as a therapeutic agent for this disease. Another area of interest is the development of N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea derivatives with improved potency and selectivity for acetylcholinesterase and butyrylcholinesterase. These derivatives may have potential as therapeutic agents for a range of neurological and inflammatory disorders.
Conclusion
In conclusion, N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea is a synthetic chemical compound that has been widely used in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase. N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has potential as a therapeutic agent for a range of neurological and inflammatory disorders, and further research is needed to explore its potential in these areas.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea involves the reaction of 4-chlorobenzaldehyde with 2-thiophenemethylamine in the presence of thiourea. The reaction is carried out in ethanol and requires a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea in its pure form.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to inhibit the activity of the enzyme butyrylcholinesterase, which is involved in the metabolism of acetylcholine.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVVIEMRCRWEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea

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